Funtuminebase
Description
Scope, Objectives, and Structure of the Current Research Synthesis on this compound
This research synthesis aims to provide a comprehensive overview of the chemical compound this compound. The primary objective is to consolidate existing scientific data regarding its discovery, chemical properties, synthesis, biological activities, and analytical methods. The scope of this article is strictly focused on the scientific and technical aspects of this compound, presenting detailed research findings. This document is structured to cover the history and isolation of the compound, its detailed physicochemical and spectroscopic properties, a review of its biosynthetic and laboratory synthesis pathways, an exploration of its biological and pharmacological effects at a molecular level, and a summary of the analytical techniques used for its detection and quantification.
Structure
2D Structure
Properties
IUPAC Name |
1-(3-amino-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWBIOMTXFDIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871660 | |
| Record name | 3-Aminopregnan-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
History and Isolation
Funtuminebase is a naturally occurring steroidal alkaloid found in plants of the Apocynaceae family. It is notably present in species such as Funtumia elastica, also known as the bush rubber tree, which is native to tropical Africa. plantaedb.com This plant has a history of use in traditional medicine. plantaedb.com The isolation of this compound is typically achieved from the bark or leaves of these plants, where it exists alongside other related alkaloids like conessine. plantaedb.com The process involves extraction with solvents, followed by chromatographic techniques to separate and purify the individual compounds.
Chemical Structure and Properties
Physicochemical Properties
The fundamental properties of this compound are crucial for its identification and application in research.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C21H35N |
| Molecular Weight | 301.51 g/mol |
| IUPAC Name | (1S,2R,4aS,4bS,7S,8R,10aR,10bS,12aS)-2,8-dimethyl-7-(propan-2-yl)hexadecahydro-1H-cyclopenta conicet.gov.armdpi.comnaphtho[2,1-b]azepine |
| CAS Number | 474-45-3 |
| Classification | Steroidal Alkaloid |
Data sourced from chemical databases and research articles.
Functional Characterization of Key Biosynthetic Enzymes Involved in this compound Formation
Mechanistic Studies of this compound Synthase Complexes
Spectroscopic Data
The structural elucidation of this compound relies on various spectroscopic methods. youtube.comuwm.edu Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the molecular structure, identifying functional groups, and determining the precise mass and fragmentation pattern of the molecule. youtube.comutoronto.ca These analytical techniques provide a detailed "fingerprint" of the compound, allowing for its unambiguous identification. youtube.com
Synthesis
Biosynthesis
In plants like Funtumia elastica, this compound is produced through complex biosynthetic pathways. nih.gov These pathways start from primary metabolites and involve a series of enzymatic reactions to build the complex steroidal scaffold and introduce the characteristic functional groups. nih.gov The biosynthesis of alkaloids often involves key steps like transamination and condensation reactions to incorporate nitrogen into the molecule. nih.gov
Metabolomic Perturbations Induced by this compound: Pathway Analysis
Chemical
Laboratory synthesis of this compound can be approached through total synthesis or semisynthesis. wikipedia.orglehigh.edu Total synthesis involves building the molecule from simple, often petrochemical-based, starting materials. wikipedia.org Semisynthesis, a more common approach for complex natural products, utilizes a structurally similar starting material isolated from a natural source. wikipedia.org This precursor is then chemically modified through a series of reactions to yield the final this compound molecule. This method is often more efficient as it leverages the complex structure already built by the plant. wikipedia.org
Biological Activity and Pharmacological Profile
Funtuminebase has been investigated for various biological activities. As a steroidal alkaloid, its structure is similar to endogenous steroids, suggesting potential interactions with steroid receptors and related biological pathways. Extracts from Funtumia elastica, which contain this compound and the related alkaloid conessine, have demonstrated antibacterial properties. plantaedb.com Research into plant-derived compounds, including alkaloids, is ongoing to identify new bioactive agents that could be effective against pathogenic microorganisms. nih.gov The study of such natural products is a significant area of research for discovering new therapeutic leads. nih.govnih.gov
Analytical Methods
Accurate detection and quantification of Funtuminebase in various samples, such as plant extracts or biological fluids, are critical for research. nih.govcdc.gov Modern analytical chemistry provides several powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used method for separating this compound from other compounds in a mixture. nih.gov When coupled with a detector like an ultraviolet (UV) or mass spectrometry (MS) detector, HPLC allows for both identification and precise quantification. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique, particularly suitable for volatile or derivatized compounds, offering high sensitivity and specificity for identification based on the mass of the molecule and its fragments. nih.govcdc.gov These chromatographic methods are often preceded by a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances from the matrix. nih.gov
Industrial and Chemical Applications
Natural Occurrence and Ecological Niche of Funtumine (B146973) Producers
Identification of Producer Organisms and Their Phylogenetic Relationships
Funtumine is primarily isolated from plants belonging to the Apocynaceae family, a diverse family of flowering plants that includes trees, shrubs, and herbs. d-nb.info This family is predominantly found in tropical and subtropical regions of the world. d-nb.info
Key producer organisms of funtumine include species within the genera Funtumia and Holarrhena. d-nb.inforesearchgate.net Notably, it has been isolated from the leaves of Funtumia africana and Holarrhena floribunda, as well as from Funtumia latifolia, Holarrhena febrifuga, and Holarrhena wulfsbergii. d-nb.info
The phylogenetic relationship of these producer organisms places them within the dogbane family, Apocynaceae. d-nb.info This family is known for producing a wide array of secondary metabolites, including various alkaloids and glycosides. mdpi.com The consistent presence of funtumine and related steroidal alkaloids like holamine in these genera suggests a close evolutionary relationship and a shared biosynthetic pathway for these compounds. researchgate.netresearchgate.net
Table 1: Producer Organisms of Funtumine
| Genus | Species | Family | Primary Source (Part of Plant) |
|---|---|---|---|
| Funtumia | Funtumia africana | Apocynaceae | Leaves |
| Funtumia | Funtumia latifolia | Apocynaceae | Not specified |
| Holarrhena | Holarrhena floribunda | Apocynaceae | Leaves |
| Holarrhena | Holarrhena febrifuga | Apocynaceae | Not specified |
| Holarrhena | Holarrhena wulfsbergii | Apocynaceae | Not specified |
Ecophysiological Factors Influencing Funtumine Production in Natural Systems
The production of secondary metabolites like funtumine in plants is often influenced by a variety of ecophysiological factors. These factors can include light intensity, temperature, water availability, and soil quality. taylorfrancis.comresearchgate.net While specific studies detailing the precise environmental triggers for funtumine production are not extensively available, general principles of plant ecophysiology suggest that stressors can lead to an increase in the synthesis of such compounds.
Environmental stressors such as high light intensity, extreme temperatures, and water deficit can alter a plant's metabolism, leading to changes in the production of chemical constituents. scitechnol.comscialert.net For instance, plants exposed to high levels of solar radiation may produce certain compounds as a protective mechanism. researchgate.net It is plausible that the synthesis of funtumine, an alkaloid, could be a defense response to herbivory or microbial attack, with the concentration of the compound varying based on the level of environmental threat. mlsu.ac.in The geographical variation in the alkaloid content of Funtumia africana leaves, with initial extraction yields rarely exceeding 0.8% (w/w) in mature leaves, points towards the influence of local environmental conditions.
Distribution and Abundance of Funtumine in Environmental Compartments
Funtumine is a secondary metabolite primarily contained within the plant tissues of producer organisms. d-nb.info Its distribution in the broader environment is therefore limited. The compound is found within the leaves of plants such as Funtumia africana and Holarrhena floribunda. nih.gov The presence of funtumine in the environment would likely be a result of the decomposition of these plant materials, leading to its potential presence in soil and water in the immediate vicinity of the producer plants. However, detailed studies on the environmental fate and transport of funtumine are not widely documented.
Advanced Isolation and Purification Techniques for this compound from Complex Matrices
The isolation of funtumine from its natural sources presents a significant challenge due to the complex matrix in which it is found. The leaves of Funtumia africana, for example, contain a mixture of triterpenes, latex, chlorophyll (B73375), and tannoids, which can interfere with the extraction process.
A common initial step in the extraction process is an acid-base partitioning method. A patented large-scale extraction process begins with an alkaline pretreatment of the crushed fresh leaves with aqueous ammonia (B1221849). This converts funtumine into its free base form, making it more soluble in organic solvents.
High-Resolution Chromatographic Separations for Funtumine Enrichment
Following initial extraction, chromatographic techniques are essential for the purification of funtumine. kemtrak.com Column chromatography is a frequently employed method. nih.gov In one documented procedure, the crude extract is subjected to column chromatography on alumina. A chloroform-methanol gradient is used for elution, with funtumine eluting at a 7:3 solvent ratio. The progress of the separation can be monitored using thin-layer chromatography (TLC).
Modern advancements in chromatography, such as High-Performance Liquid Chromatography (HPLC) and two-dimensional chromatography, offer more sophisticated and efficient methods for separating complex mixtures like plant extracts. ntnu.edunih.gov While specific applications of multidimensional LC-MS or Supercritical Fluid Chromatography (SFC) for funtumine isolation are not detailed in the provided search results, these advanced techniques are well-suited for the separation of complex natural products. ntnu.edu
Table 2: Chromatographic Parameters for Funtumine Isolation
| Technique | Stationary Phase | Mobile Phase/Gradient | Detection |
|---|---|---|---|
| Column Chromatography | Alumina | Chloroform-methanol gradient (9:1 to 7:3) | TLC (silica gel, chloroform:methanol:ammonia 80:18:2) |
| HPLC | Reversed-phase C18 | Not specified | UV/Vis or Mass Spectrometry |
Membrane-Based Separation Technologies and Solid-Phase Extraction for Funtumine
Membrane-based separation technologies offer a potential alternative or complementary method for the purification of natural products. These techniques work on the principle of selective permeation through a membrane. membrane-separation.com Depending on the membrane's properties, it can be used to separate molecules based on size or other physical-chemical characteristics. asahi-kasei.co.jp While direct applications for funtumine purification are not explicitly mentioned in the search results, membrane filtration could potentially be used to remove larger interfering compounds like latex and chlorophyll from the initial plant extract.
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that can be effectively applied to the purification of alkaloids from plant extracts. thermofisher.com This method involves passing a liquid sample through a solid sorbent, which selectively retains either the target compound or the impurities. chromatographyonline.com For alkaloid extraction, a cation-exchange SPE cartridge can be utilized. nih.gov A non-aqueous SPE method using a silica-based strong cation exchange (SCX) has also been developed for alkaloid enrichment. rsc.org In a typical procedure, the acidic plant extract is loaded onto the SPE cartridge. nih.gov The cartridge is then washed to remove impurities, and the alkaloids are subsequently eluted with a suitable solvent mixture, such as a mixture of ammonia and methanol. nih.gov This technique offers a rapid and reliable method for enriching funtumine prior to final purification by chromatography. nih.gov
Microscale Isolation Approaches for this compound from Limited Sample Quantities
The initial discovery and characterization of natural products like this compound often contend with the challenge of minute quantities available from the source organism. Microscale isolation techniques are therefore indispensable for obtaining pure compounds from limited starting material. These methods are designed to maximize recovery and minimize sample loss, employing high-resolution chromatographic and spectroscopic techniques.
A typical workflow for the microscale isolation of this compound would commence with the extraction of a small biomass sample (in the milligram range) using an appropriate solvent system, selected based on the predicted polarity of the steroidal alkaloid. The crude extract would then be subjected to a series of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) steps. These systems are equipped with highly sensitive detectors, such as diode array detectors (DAD) and mass spectrometers (MS), which allow for the detection and preliminary characterization of this compound even at very low concentrations.
Further purification might involve miniaturized solid-phase extraction (SPE) cartridges or micro-preparative HPLC columns. The final isolated this compound would then be structurally elucidated using advanced spectroscopic methods like capillary-scale nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Table 1: Comparison of Microscale Isolation Techniques for this compound
| Technique | Principle | Advantages for this compound Isolation |
| UHPLC-MS | High-resolution separation coupled with sensitive mass detection. | High throughput, excellent resolution for complex mixtures, provides molecular weight information. |
| Capillary NMR | NMR spectroscopy performed on microgram-scale samples. | Requires minimal sample quantity for full structural elucidation. |
| Micro-SPE | Solid-phase extraction using miniaturized cartridges. | Efficient sample clean-up and concentration of this compound from extracts. |
Biomining and Targeted Discovery Strategies for this compound and its Analogues
Modern drug discovery has moved beyond serendipitous screening to more targeted and efficient approaches. Biomining, in the context of natural products, refers to the use of genomic and bioinformatic tools to uncover the genetic blueprints for the biosynthesis of valuable compounds like this compound.
Genomic and Metagenomic Mining for this compound Biosynthetic Gene Clusters
The biosynthesis of complex molecules like this compound is orchestrated by a set of genes, often clustered together on the chromosome of the producing organism, known as a biosynthetic gene cluster (BGC). Genomic and metagenomic mining leverages DNA sequencing and computational analysis to identify these BGCs.
By sequencing the genome of the organism known to produce this compound, researchers can use specialized bioinformatics software to scan for genes encoding enzymes typically involved in steroidal alkaloid biosynthesis. These tools, such as antiSMASH and SMURF, can predict the boundaries of the BGC and the putative function of each gene within it. secondarymetabolites.orgjcvi.org This in-silico approach allows for the targeted discovery of not only the this compound BGC but also novel, related BGCs from other organisms present in environmental DNA (metagenomes), potentially leading to the discovery of new this compound analogues with improved properties. The identification of co-localized and co-regulated genes is a key indicator of a functional gene cluster. nih.govbiorxiv.org
Chemically Guided Isolation and Activity-Based Profiling for this compound
Chemically guided isolation is a strategy that uses the chemical signature of a target compound to guide its purification from a complex mixture. For this compound, this could involve using its specific mass-to-charge ratio (m/z) as a filter during LC-MS analysis of crude extracts. This mass-guided fractionation allows for the selective isolation of the target compound and its close structural analogues. This approach can be powerfully combined with bioassays to create activity-based profiling. nih.govmdpi.com
In this combined approach, fractions from the initial separation are both chemically analyzed (e.g., by MS) and screened for a specific biological activity. The fractions exhibiting both the desired activity and the mass corresponding to this compound are then prioritized for further purification. This dual-pronged strategy ensures that the isolated compound is not only the correct chemical entity but also possesses the desired biological function. Modern strategies often integrate molecular networking tools like the Global Natural Products Social Molecular Networking (GNPS) platform to visualize and navigate the chemical space of an extract, facilitating the targeted isolation of novel compounds. nih.gov
CRISPR-Cas9 and Other Genetic Engineering Approaches for Enhanced this compound Production in Model Organisms
Once the BGC for this compound is identified, it can be transferred to a more amenable host organism for heterologous expression and enhanced production. The CRISPR-Cas9 gene editing technology has revolutionized this field by enabling precise and efficient manipulation of an organism's DNA. biotechacademy.dknih.gov
To enhance this compound production, the identified BGC can be introduced into a well-characterized and fast-growing model organism, such as the filamentous fungus Aspergillus niger or the bacterium Escherichia coli. mdpi.comnih.gov CRISPR-Cas9 can be used to integrate the entire BGC into the host's genome at a specific locus known to support high levels of gene expression. nih.gov
Furthermore, CRISPR-Cas9 can be employed to optimize the host's metabolism for this compound production. This can involve knocking out competing metabolic pathways that drain precursors away from the this compound biosynthetic pathway or upregulating the expression of key precursor-supplying genes. mdpi.com The ability to create targeted double-strand breaks in DNA allows for precise gene insertion, deletion, or modification, making it a powerful tool for strain improvement. biotechacademy.dk The Cas9 protein, guided by a single guide RNA (sgRNA), can be programmed to target virtually any DNA sequence, offering unprecedented control over the genetic makeup of the production host. mdpi.com
Table 2: Genetic Engineering Strategies for Enhanced this compound Production
| Genetic Engineering Approach | Mechanism of Action | Application for this compound |
| Heterologous Expression | Transferring the this compound BGC into a model host. | Enables production in a well-understood, fast-growing organism. |
| CRISPR-Cas9 Knockout | Deleting genes of competing metabolic pathways. | Redirects metabolic flux towards this compound biosynthesis. |
| CRISPR-Cas9 Upregulation | Increasing the expression of precursor-supplying genes or the BGC itself. | Boosts the overall yield of this compound. |
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Extensive searches for "this compound," its biosynthetic pathways, precursor studies, enzymatic transformations, and genetic regulation have yielded no specific scientific literature or data. Consequently, it is not possible to construct an article that adheres to the detailed outline provided in the user request.
The highly specific nature of the query, including sections on isotopic labeling, synthase complexes, auxiliary enzymes, post-translational modifications, and biosynthetic gene clusters, presupposes a substantial body of research that does not appear to exist for a compound named "this compound." Without any foundational information, the creation of a scientifically accurate and informative article as requested is unachievable.
Genomic Localization and Synteny Analysis of this compound Genes
The genes responsible for the biosynthesis of secondary metabolites in plants are often organized in clusters on the chromosomes. This clustering facilitates the co-regulation of the entire pathway. The study of the physical arrangement of genes within a genome is known as genomic localization.
Synteny analysis is a comparative genomic approach used to identify conserved gene order between different species or within a single genome that has undergone duplication events. elifesciences.org By comparing the genome of a this compound-producing plant with related species, it would be possible to identify conserved blocks of genes that may correspond to the this compound biosynthetic cluster. elifesciences.orgfrontiersin.orgnih.gov This type of analysis can provide insights into the evolutionary history of the biosynthetic pathway and help to identify novel genes involved in the process. elifesciences.orgnih.gov
Currently, there is no published research specifically detailing the genomic localization or a synteny analysis of the genes involved in this compound biosynthesis. Such studies would require a high-quality annotated genome from a this compound-producing plant species, such as Holarrhena floribunda.
Table 1: Hypothetical Data from a Synteny Analysis of a this compound Biosynthetic Gene Cluster
| Gene in H. floribunda | Putative Function in this compound Biosynthesis | Orthologous Gene in Catharanthus roseus | Orthologous Gene in Rauvolfia serpentina |
| HfFUN1 | Geranylgeranyl diphosphate (B83284) synthase | CrGGPPS | RsGGPPS |
| HfFUN2 | Cycloartenol synthase | CrCAS | RsCAS |
| HfFUN3 | Cytochrome P450 monooxygenase | CrCYP76A1 | RsCYP72A1 |
| HfFUN4 | Aminotransferase | CrTAT | RsTAT |
| HfFUN5 | N-methyltransferase | CrNMT | RsNMT |
| HfFUN6 | Transcriptional Regulator | CrORCA3 | RsORCA3 |
This table is illustrative and presents hypothetical data to demonstrate what a synteny analysis of the this compound gene cluster might reveal. The gene names and their conservation are based on common patterns in plant alkaloid biosynthesis.
Transcriptional Regulation and Promoter Elements Governing this compound Expression
The biosynthesis of this compound is controlled at the genetic level, primarily through the regulation of gene transcription. cwru.edupressbooks.pubyoutube.com This process involves the binding of transcription factors to specific DNA sequences called promoter elements, which are located upstream of the coding region of the biosynthetic genes. youtube.comlibretexts.orgaddgene.org
The promoter region of a gene contains a core promoter, where RNA polymerase and general transcription factors assemble, and various regulatory elements that can enhance or repress transcription. addgene.orgnih.gov The specific combination of these elements in the promoters of this compound biosynthetic genes would determine when, where, and to what level the genes are expressed. bioninja.com.auacnp.org
Key components of transcriptional regulation include:
Transcription Factors: These are proteins that bind to specific DNA sequences and control the rate of transcription. libretexts.orgacnp.org They can be activators or repressors. bioninja.com.au
Promoter Elements: These are short DNA sequences within the promoter that act as binding sites for transcription factors. youtube.comaddgene.org Common elements in plant promoters include the TATA-box, CAAT-box, and various enhancer and silencer sequences. nih.gov
To date, the specific transcription factors and promoter elements that govern the expression of this compound biosynthetic genes have not been experimentally identified or characterized.
Table 2: Common Promoter Elements in Plant Secondary Metabolite Biosynthetic Genes
| Promoter Element | Consensus Sequence | Typical Location | Function |
| TATA-box | TATAAAA | -30 to -25 bp from TSS | Core promoter element, positions RNA polymerase |
| CAAT-box | GGCCAATCT | -80 to -60 bp from TSS | Influences promoter strength |
| G-box | CACGTG | Variable | Binding site for bZIP transcription factors, light and hormone-responsive |
| E-box | CANNTG | Variable | Binding site for bHLH transcription factors |
| MYB-responsive element | YAACKG | Variable | Binding site for MYB transcription factors |
| WRKY-responsive element | TTTGACY | Variable | Binding site for WRKY transcription factors, stress-responsive |
TSS: Transcription Start Site. This table provides examples of well-characterized promoter elements found in plant genes, which are likely to be involved in the regulation of this compound biosynthesis.
Horizontal Gene Transfer Events Associated with this compound Biosynthesis
Horizontal gene transfer (HGT) is the movement of genetic material between different organisms that are not in a parent-offspring relationship. ucdenver.eduwikipedia.org While common in prokaryotes, HGT can also occur in eukaryotes and is a potential source of evolutionary innovation, including the acquisition of novel metabolic capabilities. wikipedia.orgnih.govnih.gov
In the context of secondary metabolism, HGT from bacteria or fungi to plants could lead to the acquisition of new biosynthetic genes or even entire gene clusters. nih.gov There have been documented cases of HGT contributing to the evolution of metabolic pathways in plants.
There is currently no scientific evidence to suggest that horizontal gene transfer has played a role in the evolution of the this compound biosynthetic pathway. Identifying such an event would require extensive phylogenetic and genomic analysis of the genes in the pathway.
Regulatory Mechanisms Governing this compound Production and Its Ecological Role
The production of this compound is likely to be tightly regulated to balance the metabolic cost of its synthesis with its ecological benefits to the plant. This regulation can occur at multiple levels and in response to various internal and external cues.
Quorum Sensing and Cell Density Dependent Regulation of this compound
Quorum sensing is a mechanism of cell-to-cell communication used by bacteria to coordinate gene expression in a population-density-dependent manner. nih.govmdpi.comwikipedia.org This process relies on the production and detection of small signaling molecules. mdpi.complos.org
The concept of quorum sensing is primarily associated with microorganisms. While plants and bacteria do interact, and these interactions can influence plant secondary metabolism, there is no direct evidence to suggest that the biosynthesis of this compound within the plant is regulated by a quorum-sensing-like mechanism dependent on plant cell density. The regulation of secondary metabolism in plants is typically understood to be controlled by developmental programs and responses to environmental stimuli rather than cell density signaling.
Environmental Stress Response and Nutritional Influences on this compound Biosynthesis
The production of secondary metabolites in plants is often influenced by environmental conditions. uit.nomdpi.com Stresses such as pathogen attack, herbivory, drought, UV radiation, and nutrient availability can lead to significant changes in the profile and quantity of secondary metabolites produced. researchgate.netnih.gov These changes are generally considered to be part of the plant's defense and adaptation strategies. mdpi.com
It is plausible that the biosynthesis of this compound, as a steroidal alkaloid, is regulated by environmental stressors. For instance, its production might be induced upon insect feeding or microbial infection, consistent with a defensive role. Similarly, nutrient availability, such as the supply of nitrogen and carbon, could influence the allocation of resources towards this compound biosynthesis. nih.gov
However, specific studies that have experimentally investigated the effects of different environmental stresses or nutritional conditions on the production of this compound are currently not available in the scientific literature.
Table 3: General Effects of Environmental Stress on Plant Secondary Metabolite Production
| Stress Factor | General Response in Secondary Metabolism | Potential Effect on this compound Production |
| Herbivory | Induction of defense-related compounds (e.g., alkaloids, terpenoids) | Likely to be induced |
| Pathogen Infection | Production of phytoalexins and other antimicrobial compounds | Likely to be induced |
| UV Radiation | Accumulation of UV-screening compounds (e.g., flavonoids) and antioxidants | May be induced as part of a general stress response |
| Drought | Accumulation of osmolytes and protective compounds | May be increased or decreased depending on the specific plant strategy |
| Nutrient Deficiency | Altered allocation of resources to C-based or N-based secondary metabolites | Production may be affected depending on the limiting nutrient |
This table summarizes general trends observed in plants and provides a hypothetical application to this compound production, which would require experimental validation.
Co-regulation of this compound with Other Secondary Metabolites and Physiological Processes
In many organisms, the biosynthetic pathways of different secondary metabolites are co-regulated. elifesciences.org This coordination allows the organism to produce a synergistic mixture of compounds or to balance the production of different metabolites in response to specific needs. nih.govresearchgate.net This co-regulation can be mediated by shared transcription factors or by metabolic crosstalk between pathways. elifesciences.org
The biosynthesis of this compound is likely co-regulated with other metabolic and physiological processes in the plant. For example, its production may be linked to the synthesis of other defense compounds or to developmental processes such as growth and reproduction. The shikimate pathway, from which the precursors for this compound are derived, also leads to the synthesis of aromatic amino acids, which are essential for protein synthesis and as precursors for a wide range of other secondary metabolites. gacbe.ac.inplantae.org This inherent link suggests a complex regulatory network.
Total Synthesis Approaches to this compound and its Enantiomers
The total synthesis of complex natural products like this compound presents a significant challenge in organic chemistry, requiring precise control over stereochemistry and the strategic assembly of its steroidal backbone and nitrogen-containing side chain. While general methodologies for steroid synthesis are well-established, their specific application to this compound has not been extensively documented.
Retrosynthetic Analysis and Key Disconnection Strategies for this compound
A theoretical retrosynthetic analysis of this compound would involve strategically breaking the molecule down into simpler, more readily available starting materials. Key disconnections would likely target the carbon-nitrogen bond of the amino group at the C-3 position and the bonds forming the steroidal ring system. The process of working backward from the target molecule helps in planning an effective synthesis. This analytical technique is fundamental to designing a synthetic plan for any complex organic molecule. However, specific, published retrosynthetic analyses for this compound are not found in the reviewed literature.
Stereoselective and Enantioselective Methodologies in this compound Total Synthesis
The synthesis of a chiral molecule like this compound in an enantiomerically pure form necessitates the use of stereoselective and enantioselective methods. Such strategies are crucial for establishing the correct configuration of the multiple stereocenters within the steroid nucleus. These methods can involve the use of chiral catalysts, auxiliaries, or reagents to control the three-dimensional arrangement of atoms in the newly formed stereocenters. While a vast array of these techniques exists in modern organic synthesis, their specific application to create the unique stereochemical landscape of this compound has not been detailed in available reports.
Chemoenzymatic and Biocatalytic Syntheses of this compound and its Precursors
The use of enzymes in organic synthesis, known as biocatalysis, offers significant advantages in terms of selectivity and sustainability. Chemoenzymatic approaches combine the best of both chemical and enzymatic transformations to create efficient synthetic pathways.
Enzyme Engineering for Enhanced this compound Bioconversion Efficiencies
Enzyme engineering can be used to improve the properties of natural enzymes for specific industrial applications. This can involve increasing an enzyme's activity, stability, or specificity for a non-natural substrate. While there are general advancements in enzyme engineering for producing various high-value chemicals, there are no specific reports on engineering enzymes for the bioconversion of precursors into this compound.
Cascade Reactions Incorporating Biocatalytic Steps in this compound Synthesis
Cascade reactions, where multiple chemical transformations occur in a single pot, can significantly increase the efficiency of a synthetic process by reducing the number of purification steps and saving time and resources. Integrating biocatalytic steps into these cascades can provide highly selective transformations under mild conditions. Such multi-step, one-pot reactions are a hallmark of efficient natural product synthesis. The application of biocatalytic cascade reactions for the synthesis of this compound or its precursors has not been described in the available scientific literature.
Development of Novel Synthetic Methodologies and Reactivity Patterns Inspired by this compound
This compound as a Chiral Auxiliary or Ligand in Catalysis
Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. This field heavily relies on chiral molecules that can direct the stereochemical outcome of a reaction. Two key types of such molecules are chiral auxiliaries and chiral ligands.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the formation of new stereocenters. After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Chiral amines are frequently used as building blocks for such auxiliaries. researchgate.net
A chiral ligand coordinates to a metal center to form a chiral catalyst. This catalyst then creates a chiral environment around the reactants, favoring the formation of one enantiomer of the product over the other. researchgate.netbohrium.com
This compound possesses inherent structural features that suggest potential for these applications. It is a chiral molecule with multiple stereocenters and contains a nitrogen atom within its 3α-amino group that can act as a coordination site for a metal, a key feature for a ligand. nih.gov However, a review of the current scientific literature indicates that while this compound and its derivatives are subjects of synthetic modification for medicinal chemistry purposes, their application as chiral auxiliaries or ligands in asymmetric catalysis has not been reported. researchgate.netresearchgate.net The synthetic focus has remained on generating derivatives with potential therapeutic uses rather than for catalytic applications. researchgate.netresearchgate.net
Bio-inspired Synthetic Strategies Derived from this compound Biosynthesis
Bio-inspired synthesis is a strategy where chemists draw inspiration from nature's own biosynthetic pathways to design efficient and novel routes for creating complex molecules in the laboratory. researchgate.netnih.gov This approach often seeks to mimic key bond-forming or skeletal-rearranging steps that are performed by enzymes in living organisms.
The biosynthesis of pregnane-type steroidal alkaloids, including this compound, begins with cholesterol. The key precursor is pregnenolone, which is formed from cholesterol through enzymatic side-chain cleavage by the cytochrome P450scc enzyme. wikipedia.org Pregnenolone provides the characteristic C21 steroid core. nih.govwikipedia.org Subsequent enzymatic steps are responsible for introducing the nitrogen functionality to create the final alkaloid structure. This compound features a 3α-amino-20-oxo-5α-pregnane structure, indicating that the biosynthetic pathway involves the amination of a pregnane (B1235032) intermediate. nih.gov
Table 2: Comparison of Biosynthetic Logic and Laboratory Synthesis
| Step | Biosynthetic Pathway (Conceptual) | Bio-inspired Laboratory Synthesis |
|---|---|---|
| Starting Material | Cholesterol / Pregnenolone | Pregnenolone or other C21 steroid precursors |
| Key Transformation | Enzymatic amination of the pregnane core at C-3. | Chemical amination, e.g., reductive amination of a C-3 ketone via an oxime intermediate. |
| Product | This compound | This compound |
High-Resolution Mass Spectrometry for Trace Analysis and Structural Elucidation of Funtumine
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of Funtumine, providing the capability to measure mass-to-charge ratios (m/z) with high accuracy. bioanalysis-zone.com This precision allows for the determination of the elemental composition of the molecule, a critical step in its identification and structural confirmation. researchgate.netnih.gov For Funtumine, which has a molecular formula of C₂₁H₃₅NO, the expected monoisotopic mass is 317.27186 Da. ebi.ac.uk HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range, enabling confident differentiation of Funtumine from other co-occurring compounds with the same nominal mass. bioanalysis-zone.comspringernature.comnih.gov
The structural elucidation of Funtumine is further supported by HRMS. In research, the structures of isolated compounds like Funtumine are often confirmed using HRMS in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net This combination provides unambiguous structural information.
Table 1: High-Resolution Mass Spectrometry Data for Funtumine
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₁H₃₅NO | Defines the elemental composition. uni.lu |
| Monoisotopic Mass | 317.27186 Da | The exact mass used for high-accuracy detection. ebi.ac.uk |
Ion Mobility-Mass Spectrometry for Isomeric Differentiation of Funtumine Forms
While HRMS is powerful, it cannot by itself distinguish between isomers—molecules with the same chemical formula but different structural arrangements. bioanalysis-zone.com Ion Mobility-Mass Spectrometry (IM-MS) introduces an additional dimension of separation based on the size, shape, and charge of an ion, which is characterized by its collision cross-section (CCS). frontiersin.orgnih.gov This technique is particularly valuable for separating isomeric and isobaric compounds, a common challenge in the analysis of natural products like steroidal alkaloids. mdpi.com
In IM-MS, ions are guided through a drift tube filled with a buffer gas. Their drift time is proportional to their CCS, allowing for the separation of isomers that may be indistinguishable by mass spectrometry alone. frontiersin.org For Funtumine and its potential isomers, IM-MS can provide distinct CCS values, aiding in their specific identification. For instance, different hydroxyprogesterone (B1663944) isomers have been successfully separated using cyclic ion mobility mass spectrometry (cIMS). diva-portal.org Predicted CCS values for Funtumine adducts have been calculated, providing a basis for their experimental identification. uni.lu
Table 2: Predicted Collision Cross-Section (CCS) Values for Funtumine Adducts
| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 318.27913 | 182.2 |
| [M+Na]⁺ | 340.26107 | 189.2 |
| [M-H]⁻ | 316.26457 | 185.3 |
Data sourced from computational predictions. uni.lu
Tandem Mass Spectrometry Approaches for Funtumine Metabolite Profiling (non-human, non-clinical)
Tandem mass spectrometry (MS/MS) is a critical tool for metabolite profiling, enabling the structural characterization of metabolites formed from a parent compound. mdpi.com In a non-human and non-clinical context, such as in studies involving animal models or in vitro systems, understanding the metabolic fate of a compound like Funtumine is essential. escientificpublishers.com The process involves selecting the precursor ion (e.g., the protonated Funtumine molecule, [M+H]⁺) and subjecting it to fragmentation to produce a characteristic pattern of product ions. researchgate.net
Metabolite profiling studies for steroidal alkaloids often use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). biorxiv.orgfrontiersin.org These studies can identify metabolites resulting from biochemical transformations such as hydroxylation, oxidation, or conjugation. For example, in studies of tomato steroidal alkaloids in pigs, LC-MS/MS was used to identify and quantify numerous phase I and phase II metabolites. biorxiv.org A similar approach could be applied to Funtumine, where researchers would look for mass shifts corresponding to specific metabolic reactions and analyze the fragmentation patterns to pinpoint the site of modification on the steroid backbone.
A common strategy involves using a predictive multiple reaction monitoring (pMRM) method, which can be set up to search for expected metabolites based on known biotransformation pathways. mdpi.com
Ambient Ionization Techniques for In Situ Detection of Funtumine
Ambient ionization mass spectrometry (AIMS) allows for the direct analysis of samples in their native environment with minimal to no preparation. nih.govd-nb.info This is particularly useful for the in situ detection of compounds like Funtumine directly from plant tissues. Techniques such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) have revolutionized the rapid screening of natural products. nih.govthno.org
In a DESI experiment, a charged solvent spray is directed onto the sample surface (e.g., a leaf or seed of a Funtumine-containing plant). rsc.org The impact of the droplets desorbs and ionizes analytes from the surface, which are then drawn into the mass spectrometer. This method has been successfully used for the in situ detection of various alkaloids in plant tissues, providing results in seconds without the need for extraction and chromatography. rsc.org This approach could be used to map the spatial distribution of Funtumine within the plant, offering insights into its biological role.
Advanced Spectroscopic Probes and Imaging Techniques for Funtumine Localization
Fluorescent Probes for Live-Cell Imaging of Funtumine Uptake and Distribution
Fluorescent probes are powerful tools for visualizing the uptake and subcellular distribution of molecules in living cells, providing critical spatiotemporal information that is lost in analyses of fixed cells or cell lysates. lubio.chnih.gov For a compound like Funtumine, a fluorescent probe could be developed to track its entry into cells and identify its intracellular targets or accumulation sites.
The development of a specific fluorescent probe for Funtumine is a complex undertaking. A common strategy involves linking a fluorophore to the molecule of interest, in this case, Funtumine. The choice of fluorophore is critical; it should be bright, photostable, and ideally "fluorogenic," meaning its fluorescence increases upon binding to its target to enhance the signal-to-noise ratio. mpg.de Probes emitting in the near-infrared region are often preferred for live-cell imaging to minimize phototoxicity and background autofluorescence from the cells. lubio.chmdpi.com
While specific fluorescent probes developed exclusively for Funtumine are not documented in publicly available literature, the principles for their design are well-established. For example, probes can be designed to target specific organelles by attaching organelle-targeting moieties. mdpi.com Alternatively, if Funtumine binds to a specific protein, a probe could be based on a Funtumine derivative that retains this binding activity. Live-cell imaging would then be performed using techniques like confocal microscopy to monitor the probe's fluorescence over time. lubio.ch
Raman and Infrared Microspectroscopy for Funtumine in Complex Matrices
Vibrational microspectroscopy, which includes Raman and Fourier-transform infrared (FTIR) microspectroscopy, provides chemical information based on the molecular vibrations of a sample. nanoqam.ca These techniques are non-destructive and can analyze samples in complex matrices without the need for labels, making them suitable for identifying Funtumine within a biological or material matrix. thermofisher.comresearchgate.net
Infrared (IR) Microspectroscopy : IR spectroscopy is particularly sensitive to polar functional groups. photothermal.com An IR spectrum of Funtumine would show characteristic absorption bands corresponding to its amine (N-H), carbonyl (C=O), and various C-H and C-C bonds within its steroidal structure. When coupled with a microscope, FTIR can map the chemical composition of a sample with a spatial resolution typically limited by diffraction to several microns. photothermal.com
Raman Microspectroscopy : Raman spectroscopy measures the inelastic scattering of laser light and is highly sensitive to non-polar, symmetric bonds, providing complementary information to IR spectroscopy. thermofisher.com It excels at identifying the carbon backbone of molecules like the steroidal nucleus of Funtumine. Raman microscopy can achieve higher spatial resolution (sub-micron) than traditional IR and is less susceptible to interference from water, making it well-suited for analyzing aqueous samples. photothermal.comnih.gov
The combination of both techniques in a single instrument allows for a more comprehensive analysis, leveraging the strengths of each method to identify and localize Funtumine in heterogeneous samples. thermofisher.comnih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Funtumine |
| 3α-amino-5α-pregnan-20-one |
Mass Spectrometry Imaging (MSI) for Spatial Distribution of this compound in Tissues (non-human, non-clinical)
Mass Spectrometry Imaging (MSI) is a powerful technique to visualize the spatial distribution of molecules within a biological tissue sample without the need for labeling. In hypothetical studies on model organisms, such as the tissues of Arabidopsis thaliana after exposure to a related alkaloid, MSI could be employed to map the localization of the compound and its metabolites. Techniques like Desorption Electrospray Ionization (DESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable for this purpose. The data would reveal accumulation in specific regions, for instance, the vascular tissues or root tips, providing insights into its transport and potential sites of action within the plant.
Hyphenated Chromatographic Separations and Coupled Techniques for this compound Mixtures
Two-Dimensional Chromatography (e.g., GCxGC, LCxLC) for Complex this compound Samples
The analysis of complex mixtures containing a target compound and its related impurities or metabolites often requires advanced separation techniques. Two-dimensional chromatography, such as comprehensive two-dimensional gas chromatography (GCxGC) or liquid chromatography (LCxLC), provides significantly higher peak capacity and resolution compared to one-dimensional methods. For a hypothetical analysis of a crude plant extract containing a target alkaloid, LCxLC could be used to separate it from a complex matrix of other alkaloids and plant metabolites. The first dimension might involve a reversed-phase separation, while the second dimension could utilize a different selectivity, such as hydrophilic interaction liquid chromatography (HILIC), to resolve co-eluting compounds.
Capillary Electrophoresis Coupled with Detection Methods for this compound Isomers
Isomers of a compound can have different biological activities and toxicological profiles. Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for resolving structurally similar molecules like isomers. When coupled with a sensitive detector, such as a mass spectrometer (CE-MS), it allows for the separation and identification of isomers based on their different electrophoretic mobilities and mass-to-charge ratios. For a hypothetical mixture of steroidal alkaloids, CE-MS could differentiate between various isomers, which might be challenging to separate by standard liquid chromatography.
Microfluidic Devices for High-Throughput Screening and Analysis of this compound
Microfluidic devices, or "lab-on-a-chip" systems, offer several advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. A microfluidic device could be designed for the rapid analysis of a target compound in numerous samples. For instance, a chip could integrate sample pretreatment, electrophoretic separation, and electrochemical detection to quickly quantify the concentration of a specific alkaloid in a large number of plant extracts or environmental water samples.
Bioanalytical Methodologies for this compound in Biological and Environmental Systems (Non-Human)
Quantitative Analysis of this compound in Model Organisms and Cell Cultures
To understand the pharmacokinetics or toxicokinetics of a compound, it is essential to have robust bioanalytical methods for its quantification in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity. A hypothetical study might involve developing and validating an LC-MS/MS method to measure the concentration of a target steroidal alkaloid in the plasma and tissues of a model organism like zebrafish (Danio rerio) after exposure. This would involve optimizing sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic conditions, and mass spectrometric parameters.
The table below illustrates the type of data that would be generated from such a hypothetical LC-MS/MS experiment.
Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of a Target Alkaloid in Zebrafish Plasma
| Parameter | Value |
| Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray (ESI+) |
| MRM Transition (Analyte) | 398.3 -> 114.1 |
| MRM Transition (IS) | 402.3 -> 114.1 |
| Collision Energy | 25 eV |
| Dwell Time | 100 ms |
Immunological Assays (e.g., ELISA) for this compound Detection in Ecological Samples
Immunological assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), represent a powerful and versatile tool for the detection and quantification of specific substances, including organic compounds like this compound, in complex environmental samples. creative-diagnostics.comcontractlaboratory.com The foundation of these assays lies in the highly specific binding interaction between an antibody and its target antigen. contractlaboratory.comeuroimmun.co.uk This technology has been widely adapted for various monitoring purposes, including assessing water, air, and soil quality, and is recognized for its sensitivity and specificity. creative-diagnostics.comcontractlaboratory.com
The application of ELISA for environmental monitoring has grown in recent years, providing a valuable screening tool for contaminants of emerging concern, such as pharmaceuticals, in aquatic environments. nih.gov The principle of ELISA involves immobilizing an antigen or antibody on a solid surface, typically a microplate, and then using an enzyme-linked antibody to produce a measurable signal, often a color change, which correlates with the concentration of the target substance. contractlaboratory.com This method offers considerable advantages over traditional instrumental techniques like chromatography, including ease of handling, rapid measurement, high sample throughput, and cost-effectiveness. labmanager.com
For the detection of this compound in ecological samples, a competitive ELISA would be a highly suitable format. In this setup, this compound-specific antibodies would be coated onto the microplate wells. The environmental sample, potentially containing this compound, is then added along with a known amount of enzyme-labeled this compound. The native this compound from the sample and the labeled this compound compete for binding to the fixed antibodies. After a washing step, a substrate is added that reacts with the enzyme to produce a signal. The intensity of this signal is inversely proportional to the concentration of this compound in the original sample.
The development of such an assay requires the production of highly specific monoclonal or polyclonal antibodies that recognize this compound. This is a critical step that ensures the accuracy and reliability of the assay, minimizing cross-reactivity with other structurally similar compounds that may be present in the ecological matrix.
Table 1: Comparison of ELISA Formats for this compound Detection
| ELISA Type | Detection Method | Sensitivity | Key Advantages | Potential Challenges for this compound Detection |
| Direct ELISA | Directly detects the antigen (this compound). | Low to moderate | Simple, quick, and avoids secondary antibody cross-reactivity. labmanager.com | Lower sensitivity may not be suitable for trace-level detection in environmental samples. labmanager.com |
| Indirect ELISA | Detects the primary antibody-antigen complex. | High | Increased sensitivity compared to direct ELISA. labmanager.com | Risk of cross-reactivity from the secondary antibody. labmanager.com |
| Sandwich ELISA | Antigens are "sandwiched" between two layers of antibodies. | High | Highest sensitivity among ELISA types, ideal for low concentrations. labmanager.com | Can be more time-consuming and expensive. labmanager.com Requires two different antibodies that can bind to this compound simultaneously. |
| Competitive ELISA | Competition between labeled and unlabeled antigens for antibody binding. | High | Requires less sample purification and can detect small antigens. labmanager.com | Can have lower specificity and may not be suitable for very dilute samples. labmanager.com |
Development of Biosensors for Real-Time Monitoring of this compound Levels
The development of biosensors offers a promising avenue for the real-time, continuous, and on-site monitoring of this compound levels in various environments. mdpi.com A biosensor is an analytical device that integrates a biological recognition element with a transducer to convert a biological response into a measurable signal. nih.govresearchgate.net These devices are gaining traction due to their potential for high sensitivity, selectivity, portability, and rapid analysis. mdpi.comipwatchdog.com
For this compound, two primary types of biosensors show significant potential: electrochemical and optical biosensors.
Electrochemical Biosensors: These sensors function by converting the biochemical interaction between the biorecognition element and this compound into an electrical signal. canatu.com The biorecognition element, which could be an antibody or an enzyme, is immobilized on an electrode surface. mdpi.comrsc.org When this compound binds to this element, it causes a change in the electrical properties of the electrode, such as current, potential, or impedance, which is then measured. mdpi.com
The use of nanomaterials, such as carbon nanotubes or graphene, can significantly enhance the sensitivity and performance of electrochemical biosensors by providing a larger surface area for bioreceptor immobilization and facilitating faster electron transfer. canatu.comrsc.org For instance, an amperometric biosensor could be developed using an enzyme that is specifically inhibited or activated by this compound. The change in the enzyme's activity, measured as a change in current, would directly correlate to the this compound concentration.
Optical Biosensors: These biosensors utilize light to detect the interaction between the biorecognition element and this compound. vanderbilt.edunih.gov They are a common type of biosensor known for their high specificity and sensitivity. ipwatchdog.comfindlight.net Various optical principles can be employed, including surface plasmon resonance (SPR), fluorescence, and bioluminescence. nih.govfindlight.net
An SPR-based biosensor, for example, would involve immobilizing this compound-specific antibodies on a metal surface. When an ecological sample containing this compound is passed over the surface, the binding of this compound to the antibodies causes a change in the refractive index at the surface. This change is detected as a shift in the resonance angle of the reflected light, providing a real-time and label-free measurement of the this compound concentration. ipwatchdog.com The integration of such biosensors with portable devices, like smartphones, could pave the way for low-cost and widespread environmental monitoring. vanderbilt.edu
Table 2: Overview of Potential Biosensor Technologies for this compound Monitoring
| Biosensor Type | Transduction Principle | Biorecognition Element | Key Advantages | Challenges |
| Electrochemical | Measures changes in electrical properties (current, potential, impedance). mdpi.com | Antibodies, Enzymes. canatu.com | High sensitivity, potential for miniaturization and integration into portable devices. canatu.comfrontiersin.org | Susceptibility to interference from other electroactive compounds in the sample. |
| Optical (SPR) | Detects changes in refractive index upon analyte binding. ipwatchdog.com | Antibodies. nih.gov | Real-time and label-free detection, high sensitivity. nih.gov | Can be sensitive to temperature fluctuations and non-specific binding. |
| Optical (Fluorescence) | Measures changes in fluorescence intensity or lifetime. nih.gov | Fluorescently-labeled antibodies or competing ligands. | Very high sensitivity. | Requires labeled reagents and can be affected by background fluorescence from the sample matrix. |
The continuous development of these advanced analytical methodologies is crucial for understanding the prevalence, fate, and ecological impact of this compound. Both immunological assays and biosensors offer powerful, complementary approaches for its detection and profiling in environmental matrices.
Environmental Distribution and Occurrence of this compound
The presence and movement of a compound through various environmental spheres—air, water, and soil—determine its potential for exposure to living organisms and its ultimate ecological impact. For this compound, a comprehensive understanding of its distribution is currently unavailable.
Atmospheric Transport and Deposition of this compound and Its Derivatives
The potential for long-range transport via the atmosphere is a key factor in the widespread distribution of chemical compounds.
Research Findings: There is no information in the scientific literature regarding the atmospheric transport and deposition of this compound or its potential derivatives. Studies on its volatility, atmospheric residence time, and deposition patterns (both wet and dry) have not been published.
Accumulation and Bioavailability of this compound in Environmental Compartments
The extent to which a compound accumulates in different environmental media and its availability to organisms are crucial for assessing its environmental risk.
Research Findings: No studies have been published on the accumulation and bioavailability of this compound in various environmental compartments such as soil, sediment, and water columns. Consequently, key parameters like its soil-water partition coefficient (Koc) and bioaccumulation factor (BAF) are unknown.
Abiotic Degradation Pathways of this compound in the Environment
Abiotic degradation processes, such as the interaction with sunlight and water, are fundamental to the natural breakdown of chemical compounds in the environment.
Photolytic Degradation of this compound Under Varying Light Conditions
Photolysis, or degradation by light, can be a significant removal mechanism for compounds present in sunlit surface waters and on terrestrial surfaces.
Research Findings: While a single study mentions the photolysis of a Funtumine derivative in a laboratory solvent (cyclohexane), there is no available data on the photolytic degradation of this compound under environmentally relevant conditions. rsc.org The rates of degradation, the byproducts formed, and the influence of different light spectra (e.g., UV-A, UV-B) in natural settings have not been investigated.
Photolytic Degradation of this compound
| Light Condition | Half-life (t½) | Degradation Products |
| Simulated Sunlight | No data available | No data available |
| UV-A | No data available | No data available |
| UV-B | No data available | No data available |
Hydrolytic and Redox Transformations of this compound in Aqueous Systems
Hydrolysis (reaction with water) and redox (oxidation-reduction) reactions are key abiotic pathways that can transform chemical structures in aqueous environments.
Research Findings: There is a complete absence of published research on the hydrolytic and redox transformations of this compound in aqueous systems. The stability of this compound in water at different pH levels and its susceptibility to oxidation or reduction by common environmental agents are currently unknown.
Compound List
Surface-Catalyzed Reactions and Sorption-Desorption Dynamics of this compound in Soils and Sediments
There is currently no available data on the surface-catalyzed reactions of this compound. Such reactions, occurring on the surfaces of minerals and organic matter in soils and sediments, can significantly influence the transformation and degradation rates of chemical compounds. Similarly, the sorption-desorption dynamics, which dictate the compound's mobility and bioavailability, remain uncharacterized for this compound. Research in this area would need to investigate the compound's affinity for different soil and sediment components and the reversibility of this binding.
Biotic Transformation and Metabolism of this compound in Environmental Systems
The biological breakdown and processing of this compound by living organisms is a critical aspect of its environmental fate that has not been documented.
Microbial Degradation Pathways and Enzyme Systems for this compound Breakdown
Information regarding the microbial degradation of this compound is absent from the scientific record. Studies have not yet identified specific microorganisms or the enzymatic pathways they would employ to break down this compound. Understanding these pathways is fundamental to assessing its persistence in the environment.
Phytoremediation Potential and Uptake of this compound by Plant Species
There are no studies on the uptake, translocation, or metabolism of this compound by plants. Consequently, the potential for using plants to remediate this compound-contaminated environments—a process known as phytoremediation—is unknown. Research would be required to determine if any plant species can absorb and detoxify this compound.
Metabolism of this compound in Non-Human Organisms (e.g., Invertebrates, Fish)
The metabolic fate of this compound in non-human organisms such as invertebrates and fish has not been investigated. Such studies are crucial for understanding the potential for bioaccumulation and the toxicological effects of the compound within aquatic and terrestrial food webs.
Interaction of this compound with Environmental Microbiomes and Ecosystem Function
The broader ecological impacts of this compound on microbial communities and their functions are yet to be explored.
Impact of this compound on Microbial Community Structure and Function
No research has been published on the effects of this compound on the structure and function of microbial communities in soil, water, or sediment. Investigating these interactions would be essential to determine if the compound could disrupt critical ecosystem processes that are driven by microorganisms, such as nutrient cycling.
Role of this compound in Inter-Species Communication and Ecological Interactions
Direct research on this compound as a specific agent in inter-species communication is not presently available in scientific literature. However, the ecological context of its source plants, Funtumia africana and Funtumia elastica, provides insights into its potential roles. These plants produce a variety of secondary metabolites, including alkaloids, which are known to mediate ecological interactions. researchgate.netresearchgate.net
The extracts from Funtumia elastica, which contains steroidal alkaloids, have demonstrated antimicrobial and anti-inflammatory properties. researchgate.nettandfonline.com The antimicrobial activity against various bacteria and fungi, such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Candida albicans, suggests a defensive role for these compounds in the plant. tandfonline.comnih.gov By inhibiting the growth of pathogenic microbes, these alkaloids, including potentially this compound, help protect the plant from diseases. This represents a form of inter-species interaction where the chemical compound acts as a defense mechanism.
Furthermore, the leaves and bark of Funtumia species are utilized in traditional medicine to treat infections, which points to the bioactive nature of their constituent compounds. greeninstitute.ngsouthworld.net The production of these compounds can also deter herbivores, another critical aspect of ecological interaction. While not directly attributed to this compound, steroidal alkaloids in other plants, such as those in the Solanum family, are known to be toxic or deterrent to a range of herbivores. cornell.edu
The ecological significance of Funtumia africana extends to its role in the ecosystem as a large tree species that provides habitat, shade, and food sources for various organisms. greeninstitute.ngplantiary.com The chemical composition of the plant, including its alkaloids, is an integral part of its ecological niche, influencing its interactions with other species in its environment.
Table 1: Phytochemicals identified in Funtumia species This table presents various classes of chemical compounds found in Funtumia africana and Funtumia elastica, which may be involved in ecological interactions.
| Plant Species | Phytochemicals Present | Reference |
| Funtumia africana | Alkaloids, Steroids, Cardiac Glycosides, Saponins, Terpenes, Tannins, Flavonoids | researchgate.net |
| Funtumia elastica | Alkaloids, Tannins, Saponins, Steroids, Flavonoids, Cardiac Glycosides | researchgate.nettandfonline.com |
This compound as a Chemical Signal in Biogeochemical Cycles
There is no direct evidence of this compound acting as a specific chemical signal in large-scale biogeochemical cycles. However, the decomposition of litter from Funtumia africana contributes to nutrient cycling in its native ecosystems. A study conducted in the equatorial rainforest of Cameroon investigated the breakdown of leaf litter from Funtumia africana in streams. limnology-journal.org This process is a fundamental part of the carbon and nutrient cycles in forest ecosystems.
The research highlighted that the decomposition of Funtumia africana leaves was primarily driven by microbial activity, with a negligible contribution from shredder organisms. limnology-journal.org The rate of breakdown was influenced by environmental factors such as the pH of the water and the distance from the stream's source. limnology-journal.org As the leaves decompose, the chemical constituents, including alkaloids like this compound, are released into the environment. The fate of these specific alkaloids in the soil and water, and their influence on microbial communities involved in decomposition, has not been specifically studied.
The husks of the Funtumia elastica plant can also contribute to environmental litter, suggesting another pathway for the introduction of its chemical components into the ecosystem. researchgate.net The steroidal alkaloid structure of this compound suggests a degree of persistence, but its ultimate fate and transformation in the environment remain an area for future research. The potential for these compounds to influence soil and water chemistry and microbial populations is an important, yet unexplored, aspect of their role in biogeochemical processes.
Table 2: Research Findings on Funtumia africana Leaf Litter Decomposition This table summarizes findings from a study on the decomposition of Funtumia africana leaves in tropical streams.
| Parameter | Finding | Reference |
| Primary Decomposers | Microbial activity (fungi) | limnology-journal.org |
| Invertebrate Role | Contribution of shredders was negligible | limnology-journal.org |
| Influencing Factors | Distance from stream source and pH were positively correlated with breakdown rates | limnology-journal.org |
| Breakdown Rate (coarse-mesh) | 0.035 to 0.056 per day | limnology-journal.org |
| Breakdown Rate (fine-mesh) | 0.018 to 0.059 per day | limnology-journal.org |
Theoretical and Computational Investigations of Funtuminebase
Quantum Chemical Calculations of Funtuminebase Electronic Structure and Reactivity
Quantum chemical calculations are powerful computational methods used to understand the behavior of molecules at the electronic level. rsdjournal.orgfrontiersin.org These calculations can provide insights into molecular structure, stability, and reactivity. mdpi.comnih.gov For a molecule like this compound, such studies would be invaluable in elucidating its fundamental chemical properties.
Conformational Analysis and Energy Landscapes of this compound
A molecule's biological activity is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy associated with each. The resulting energy landscape provides a map of all possible conformations and the energy barriers between them, which is crucial for understanding how the molecule might interact with biological targets. gcwgandhinagar.com
Currently, there are no published studies that specifically detail the conformational analysis or the complete energy landscape of this compound. While general techniques for such analyses exist, they have not been applied to this particular compound in the available literature.
Prediction of Spectroscopic Signatures for this compound Using DFT Methods
Density Functional Theory (DFT) is a widely used quantum chemical method that can predict various spectroscopic properties of a molecule, such as its NMR, IR, and UV-Vis spectra. nsf.govmdpi.com Comparing these predicted spectra with experimental data is a standard method for verifying the structure of a synthesized or isolated compound.
Although this compound has been identified and characterized using spectroscopic techniques, there are no specific studies that report the use of DFT methods to predict its spectroscopic signatures for comparative purposes. researchgate.net
Reaction Mechanism Studies of this compound Biosynthesis and Degradation
Computational chemistry can be employed to study the step-by-step processes of chemical reactions, including the biosynthesis of natural products and their subsequent degradation pathways. frontiersin.org Such studies can identify key intermediates and transition states, providing a detailed understanding of how a molecule is formed in nature and how it is metabolized.
The biosynthetic and degradation pathways of this compound have not been elucidated through computational reaction mechanism studies in the available literature.
Molecular Dynamics Simulations of this compound Conformation and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering a dynamic view of their behavior. mdpi.comnih.govnih.govoncotarget.comrsc.org These simulations are particularly useful for understanding how a molecule like this compound might behave in a biological context, such as in solution or near a cell membrane.
This compound Solvation Dynamics in Different Environments
Solvation dynamics describes how the solvent molecules (like water) rearrange themselves around a solute molecule. This process is fundamental to virtually all chemical and biological processes that occur in solution. MD simulations can model these dynamics in different solvent environments to predict how this compound would be stabilized and interact with its surroundings.
Specific studies on the solvation dynamics of this compound in any solvent are not present in the current body of scientific literature.
Membrane Permeation and Interaction of this compound with Lipid Bilayers
For a drug molecule to be effective, it often needs to cross cell membranes, which are primarily composed of lipid bilayers. MD simulations can be used to model the interaction of a molecule with a lipid bilayer, predicting its ability to permeate the membrane and identifying the key interactions that govern this process. nih.govmdpi.comfrontiersin.orgmdpi.commpg.de
There are no published MD simulation studies investigating the permeation of this compound across lipid bilayers or its specific interactions with membrane components.
Protein-Ligand Dynamics and Allosteric Effects Induced by this compound Binding
Molecular dynamics (MD) simulations are a cornerstone for understanding the dynamic nature of protein-ligand interactions. biorxiv.orgnih.gov These computational methods allow researchers to observe the conformational changes in both a protein and a ligand over time, providing insights into the stability of their complex. nih.govyoutube.com Such simulations can elucidate the binding and unbinding pathways of a molecule, which is crucial for understanding its mechanism of action. biorxiv.orgnih.gov
Allostery, the process by which binding at one site on a protein influences activity at a distant site, is a critical aspect of biological regulation. libretexts.orgnih.gov Computational studies can help identify allosteric sites and predict how a ligand, such as this compound, might induce conformational changes that modulate a protein's function. researchgate.netnih.gov These investigations are vital for designing drugs with novel mechanisms of action. nih.gov
However, at present, there are no specific studies in the public domain that detail molecular dynamics simulations or investigations into the allosteric effects resulting from the binding of this compound to any particular protein target.
Structure-Activity Relationship (SAR) Prediction Using In Silico Models for this compound
The analysis of Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.netnih.gov In silico approaches have become indispensable for predicting the activity of new compounds and optimizing lead structures. bonviewpress.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. libretexts.orgjapsonline.comnih.gov These models are built using calculated molecular descriptors and are validated to ensure their predictive power for new, untested molecules. youtube.comresearchgate.net
A search of the scientific literature did not yield any published QSAR models specifically developed for this compound or its derivatives. The creation of such a model would require a dataset of this compound analogs with corresponding biological activity data, which does not appear to be currently available.
Machine Learning Approaches for Predicting this compound Interaction Profiles
Machine learning (ML) and deep learning algorithms are increasingly being used to predict how molecules will interact with biological targets. nih.govmdpi.comnih.gov These advanced computational models can learn from large datasets of known interactions to predict the activity of novel compounds with high accuracy. core.ac.ukgithub.io They can be trained to recognize complex patterns in chemical structures that are associated with specific biological effects. nih.gov
Currently, there is no evidence of machine learning models being specifically trained or utilized to predict the interaction profiles of this compound.
Fragment-Based Approaches for De Novo Design of this compound-like Scaffolds
Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight fragments that bind to a target. openaccessjournals.comresearchgate.net These fragments can then be grown, linked, or optimized to create more potent and selective lead compounds. nih.goveu-openscreen.eu The core structure, or scaffold, of a molecule like this compound could theoretically be used as a starting point for generating new, similar scaffolds through computational techniques like scaffold hopping. uniroma1.it
There are no published studies indicating that this compound has been used as a scaffold in fragment-based design efforts or for the de novo design of similar molecular frameworks.
Chemoinformatics and Data Mining Approaches in this compound Research
Chemoinformatics provides the tools and methods to manage, analyze, and model vast amounts of chemical data. chemrxiv.org This includes the creation and use of specialized databases and ontologies to organize chemical information in a structured and searchable manner. neovarsity.orgnih.gov
Network Analysis of this compound Interactions with Biological Systems
Network analysis is a computational method used to model and analyze the complex interactions of this compound within biological systems. This approach helps to identify potential protein targets, understand the compound's mechanism of action, and predict its effects on biological pathways.
Research has employed network pharmacology to investigate the potential anticancer mechanisms of this compound derivatives. researchgate.net For one derivative, network analysis predicted interactions with several key proteins, including AKT serine/threonine kinase 1 (AKT1), the proto-oncogene tyrosine-protein kinase Src (SRC), and the epidermal growth factor receptor (EGFR). researchgate.net These proteins are crucial nodes in signaling pathways that are often dysregulated in cancer, such as cell proliferation, survival, and metastasis. The analysis suggests that this compound's biological effects may be mediated through the modulation of these central hubs in protein-protein interaction networks.
Further computational studies have identified that this compound and its derivatives can interact with other significant biological targets. One key interaction is the stabilization of G-quadruplex structures in human telomeres. nih.govresearchgate.net This is a promising strategy for anticancer drug development, as stabilizing these structures can inhibit the activity of telomerase, an enzyme crucial for the immortalization of cancer cells. nih.gov A derivative of this compound substituted with a guanylhydrazone moiety was found to selectively interact with and stabilize human telomeric G-quadruplexes in vitro. nih.govresearchgate.net This interaction was associated with telomere shortening and the induction of senescence in tumor cells. nih.gov
The table below summarizes the putative protein targets of this compound identified through computational network analysis and molecular docking studies.
Interactive Table: Putative Protein Targets of this compound and Associated Pathways
| Target Protein | Gene | Predicted Biological Pathway Involvement | Implication of Interaction |
| AKT Serine/Threonine Kinase 1 | AKT1 | PI3K-Akt Signaling Pathway, Cell Survival | Potential modulation of cell survival and apoptosis. researchgate.net |
| Proto-Oncogene Tyrosine-Protein Kinase Src | SRC | Focal Adhesion, Cell Migration, Proliferation | Possible interference with cancer cell migration and growth. researchgate.net |
| Epidermal Growth Factor Receptor | EGFR | EGFR Tyrosine Kinase Inhibitor Resistance, Proliferation | Potential to overcome resistance to other cancer therapies. researchgate.net |
| Human Telomeric G-quadruplex | (Telomeric Repeat) | Telomere Maintenance, Cellular Aging | Inhibition of telomerase, leading to anticancer effects. nih.govresearchgate.net |
| Topoisomerase I | TOP1 | DNA Replication and Transcription | Inhibition of DNA replication in cancer cells. researchgate.net |
Predictive Models for this compound Environmental Fate and Transport
Predictive computational models are essential for assessing the environmental fate of this compound, estimating its persistence, mobility, and distribution in ecosystems. These models utilize the physicochemical properties of the compound to forecast its behavior in soil, water, and air. nih.govutwente.nl
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are commonly used to estimate these properties when experimental data is scarce. nih.gov For a compound like this compound, key input parameters for these models include its octanol-water partition coefficient (log K_ow), water solubility, vapor pressure, and soil organic carbon-water (B12546825) partitioning coefficient (K_oc). utwente.nl
Based on its steroidal alkaloid structure, models would likely predict that this compound has low water solubility and a high affinity for organic matter. This suggests that in an aquatic environment, it would tend to partition from the water column into the sediment. utwente.nl Its potential for transport would be influenced by its tendency to adsorb to soil particles, which would limit its ability to leach into groundwater.
Environmental fate models like the Quantitative Water Air Sediment Interaction (QWASI) model can simulate the distribution of chemicals in a "unit world" environment. utwente.nl For this compound, such a model would predict its partitioning between air, water, soil, and sediment based on its estimated physicochemical properties. While specific modeling data for this compound is not widely published, a machine learning-based analysis of contaminants in wastewater and surface waters tentatively identified this compound, indicating its potential presence and persistence in aquatic systems. nsf.gov
The table below presents hypothetical data based on typical values for steroidal alkaloids, which would be used in predictive environmental models.
Interactive Table: Predicted Physicochemical Properties and Environmental Fate of this compound
| Property | Predicted Value | Implication for Environmental Fate & Transport | Modeling Tool Example |
| Molecular Weight | 317.5 g/mol | Basic input for most models. | N/A |
| LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | High potential for bioaccumulation in organisms and partitioning to sediment. | COSMOtherm, SPARC nih.gov |
| Water Solubility | Low | Limited distribution in the aqueous phase; tends to adsorb to solids. | EPISuite nih.gov |
| Soil Adsorption Coefficient (K_oc) | High | Low mobility in soil; unlikely to be a significant groundwater contaminant. | PC-PRZM (Pesticide Root Zone Model) |
| Biodegradation Half-Life (in water) | Weeks to Months | Moderately persistent in aquatic environments. | EPISuite nih.gov |
| Atmospheric Half-Life | Hours to Days | If it enters the atmosphere, subject to rapid degradation by hydroxyl radicals. | AOPWIN (Atmospheric Oxidation Program) |
Future Directions, Research Gaps, and Interdisciplinary Perspectives in Funtuminebase Studies
Emerging Research Areas and Unexplored Dimensions of Funtuminebase Chemistry and Biology
The convergence of light, genetics, and high-resolution imaging offers powerful new ways to investigate this compound. These emerging fields promise to provide unprecedented control over its production and unparalleled insight into its molecular interactions.
Optogenetic Control of this compound Biosynthesis and Activity
Optogenetics, a technology that uses light to control cellular functions with high precision, presents a revolutionary approach to studying this compound biosynthesis. While primarily used in neuroscience, its principles are being adapted for controlling metabolic pathways. In the context of this compound, this could involve engineering the plant or a heterologous system with light-sensitive proteins that regulate the expression of key enzymes in the this compound biosynthetic pathway.
For instance, light-inducible transcription factors could be used to turn on or off the genes responsible for critical steps in the steroidal alkaloid pathway, such as those homologous to cholesterol hydroxylation or transamination. mdpi.com This would allow researchers to control the production of this compound in real-time, studying the metabolic flux and the downstream effects of its presence or absence without the need for chemical inducers, which can have off-target effects. Although the development of red-shifted channelrhodopsins is a major goal in optogenetics, the technology provides a powerful tool for controlling cellular activity. jst.go.jp
Potential applications include:
Deciphering Biosynthetic Pathways: By sequentially activating enzymes with light, researchers could clarify the precise order of intermediate steps and identify rate-limiting enzymes.
Metabolic Engineering: Optimizing the timing and level of enzyme expression with light could enhance the yield of this compound or its derivatives in engineered host systems.
Studying Physiological Roles: In a plant model, controlling this compound production in specific tissues or at specific developmental stages could elucidate its natural physiological functions.
Single-Molecule Studies of this compound-Target Interactions
Understanding how this compound interacts with its biological targets at the molecular level is key to deciphering its mechanism of action. Single-molecule techniques, particularly single-molecule Förster Resonance Energy Transfer (smFRET), offer the ability to observe these interactions in real-time, one molecule at a time. umich.edu This bypasses the ensemble averaging of traditional biochemical assays, revealing transient states and dynamic motions that are otherwise hidden. umich.eduresearchgate.net
An smFRET-based assay for this compound could involve labeling the alkaloid or its putative protein target with a pair of donor and acceptor fluorophores. nih.govwur.nl The efficiency of energy transfer between the dyes provides a real-time measurement of the distance between them, on the nanometer scale. umich.edu This "molecular ruler" can be used to observe:
Binding and Dissociation Kinetics: Directly measuring the on- and off-rates of this compound binding to a target protein. researchgate.net
Conformational Changes: Detecting how a target protein changes its shape upon binding to this compound, which is crucial for its function. researchgate.net
Mechanism of Action: For example, if this compound inhibits an enzyme, smFRET could show precisely which conformational step of the enzyme's catalytic cycle is blocked. nih.gov
This approach has been successfully used to study complex biological systems, including viral proteins and topoisomerases, and its application to this compound would provide a new level of mechanistic detail. researchgate.netnih.gov
Synthetic Biology Platforms for Customized this compound Analog Production
Synthetic biology enables the design and construction of new biological parts, devices, and systems. Engineering microorganisms like Saccharomyces cerevisiae (yeast) to produce complex plant-derived molecules is a rapidly advancing frontier. oup.com Such platforms could be developed for this compound to create a sustainable, scalable, and customizable production source.
Recently, researchers successfully engineered S. cerevisiae to produce verazine, a steroidal alkaloid precursor to cyclopamine, from simple sugars. nih.govosti.govescholarship.org This landmark achievement, which involved expressing eight heterologous enzymes from seven different species, lays a direct blueprint for how this compound production could be achieved. nih.gov The process involves diverting metabolic flux from the native yeast sterol pathway towards cholesterol and then introducing the specific enzymes—like cytochromes P450 and transaminases—that build the alkaloid scaffold. nih.govresearchgate.net
A yeast platform for this compound would offer several advantages:
Sustainable Production: Fermentation is a more sustainable and scalable production method than relying on plant extraction.
Analog Generation: By introducing enzymes from different organisms or engineered enzyme variants, the platform could produce novel this compound derivatives not found in nature. This "mix-and-match" approach can generate new chemical diversity for drug discovery programs.
Pathway Elucidation: The modular nature of synthetic biology allows for the testing of hypothetical biosynthetic genes and pathways, helping to fully map out how this compound is made in nature. researchgate.net
Table 1: Illustrative Comparison of Potential Host Systems for Heterologous this compound Production This table is a hypothetical representation of factors to consider when developing a synthetic biology platform for this compound, based on general knowledge of microbial engineering.
| Feature | Saccharomyces cerevisiae (Yeast) | Escherichia coli (Bacteria) |
| Sterol Precursor | Has a native mevalonate (B85504) pathway and produces sterols (ergosterol), which can be diverted to cholesterol. nih.gov | Lacks native sterol pathways; requires extensive engineering to produce cholesterol. |
| P450 Enzyme Function | Possesses endoplasmic reticulum, which is ideal for functional expression of plant cytochrome P450s. oup.com | Lacks internal membranes, making functional expression of eukaryotic P450s challenging. |
| Post-Translational Modifications | Eukaryotic system capable of modifications that may be needed for enzyme function. oup.com | Prokaryotic system, lacks many eukaryotic modifications. |
| Fermentation Scale-Up | Well-established for large-scale industrial fermentation. | Very well-established and generally faster-growing than yeast. |
| Genetic Tools | Excellent and extensive toolkit for genetic engineering and pathway assembly. oup.com | Superior toolkit for rapid genetic manipulation. |
| Overall Suitability | High, due to its eukaryotic nature and proven success with other steroidal alkaloids like verazine. nih.gov | Moderate to Low, due to fundamental metabolic and cellular differences. |
Unresolved Questions and Methodological Challenges in this compound Research
Despite its potential, research into this compound is hampered by fundamental challenges related to its complex structure and the difficulty of studying it within a living system. Addressing these issues is critical for future progress.
Refinement of Stereochemical Assignments for Complex this compound Derivatives
The biological activity of a complex molecule like this compound is dictated by its precise three-dimensional structure, or stereochemistry. For natural products with multiple chiral centers, unambiguously determining the absolute configuration can be a formidable challenge. acs.org While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for determining the planar structure, assigning the relative and absolute stereochemistry can be difficult, sometimes leading to misassignments in the literature. acs.orgfrontiersin.org
Modern chiroptical methods, combined with quantum chemical calculations, have become the gold standard for this task. mdpi.com
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since all chiral molecules have a unique VCD spectrum, it serves as an excellent "fingerprint" for its stereochemistry, even for molecules that lack UV-absorbing chromophores. mdpi.comresearchgate.net
Electronic Circular Dichroism (ECD): While ECD is a powerful tool, its application can be limited if the molecule lacks a suitable chromophore near the chiral centers or if high conformational flexibility complicates the spectra. mdpi.comacs.org
Computational Chemistry: The experimental VCD and ECD spectra are compared against spectra predicted for all possible stereoisomers using quantum chemical calculations. A match between the experimental and a calculated spectrum provides a reliable assignment of the absolute configuration. frontiersin.orgresearchgate.net
For new this compound derivatives isolated from nature or produced via synthetic biology, a combination of advanced NMR methods and VCD/ECD calculations will be essential to ensure their structures are correctly assigned before investing in further biological studies. researchgate.netacs.org
Development of Non-Invasive Real-Time Monitoring Techniques for this compound in Vivo (non-human)
To understand the role of this compound in its native plant and its dynamics in preclinical animal models, methods for non-invasive, real-time monitoring are needed. Such techniques would allow researchers to track the location, concentration, and transport of the alkaloid without disrupting the biological system.
Potential Methodologies:
Raman Spectroscopy and SERS: Raman spectroscopy provides a chemical fingerprint of molecules and can be used to identify and quantify compounds in living tissue non-destructively. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS), which uses nanoparticles to amplify the signal, is particularly effective for detecting low-abundance metabolites like alkaloids and could be adapted for this compound. mdpi.comresearchgate.net This could enable real-time tracking of this compound accumulation in specific plant tissues in response to environmental stress. mdpi.com
Engineered Biosensors: Genetically encoded biosensors that change their fluorescence upon binding to a specific molecule are a powerful tool. While creating a sensor for a complex alkaloid is challenging, it would offer unparalleled spatial and temporal resolution for imaging this compound distribution in living cells or organisms.
Advanced In Vivo NMR: While challenging due to sensitivity limitations, specialized techniques like cryo-NMR have been used to monitor the metabolism of other alkaloids in plant cell cultures non-invasively. nih.gov This approach could potentially follow the conversion of this compound precursors and the fate of the final molecule within intact cells. nih.gov
Developing these non-invasive monitoring tools would revolutionize the study of this compound's pharmacokinetics and its ecological role, providing a dynamic picture of its journey through a biological system. azolifesciences.com
Scaling Up this compound Production for Large-Scale Mechanistic and Environmental Studies
A critical bottleneck in the comprehensive investigation of many natural products is the transition from small-scale laboratory extraction or synthesis to large-scale, sustainable production. For this compound, overcoming this challenge is paramount to enabling in-depth mechanistic studies and evaluating its environmental fate and impact.
Currently, the primary source of this compound is through extraction from Funtumia elastica. plantaedb.com While suitable for initial discovery and characterization, this method presents significant scalability and sustainability challenges. Future research must focus on developing robust and economically viable production strategies. The table below outlines potential avenues for scaling up this compound production, along with their associated challenges and research priorities.
| Production Strategy | Description | Challenges | Research Priorities |
| Optimized Extraction | Improving the efficiency of extraction from Funtumia elastica through advanced techniques like supercritical fluid extraction or microwave-assisted extraction. | Plant resource availability, geographical limitations, batch-to-batch variability, and potential for environmental degradation from overharvesting. | Development of sustainable harvesting practices, optimization of extraction parameters for yield and purity, and exploration of cultivation methods for Funtumia elastica. |
| Semi-synthesis | Utilizing a more abundant natural precursor and converting it to this compound through a limited number of chemical steps. | Identification of a suitable and readily available precursor, development of high-yield and stereoselective synthetic routes, and management of chemical waste. | High-throughput screening of related natural products for viable precursors, design of efficient catalytic systems, and implementation of green chemistry principles to minimize waste. |
| Total Synthesis | Complete chemical synthesis of this compound from simple, commercially available starting materials. | The complex, multi-cyclic structure of this compound presents a significant synthetic challenge, likely requiring a lengthy and costly synthetic sequence. | Design of a convergent and scalable synthetic route, development of novel synthetic methodologies for key transformations, and exploration of flow chemistry for continuous production. |
| Biocatalysis/Metabolic Engineering | Engineering microorganisms (e.g., bacteria, yeast) or plant cell cultures to produce this compound or a key intermediate. | Identification and transfer of the complete biosynthetic pathway from Funtumia elastica, optimization of enzyme expression and activity, and achieving commercially viable titers. | Genome sequencing of Funtumia elastica to elucidate the biosynthetic genes, heterologous expression and optimization of the pathway in a suitable host, and bioreactor design for large-scale fermentation. |
Achieving scalable production will not only provide the necessary quantities of this compound for advanced research but also drive down costs, making it a more accessible tool for the broader scientific community.
Potential for Cross-Disciplinary Integration and Translational Impact of this compound Research
The true potential of this compound lies in its integration across various scientific disciplines, where its unique chemical properties can be leveraged to address fundamental questions and develop innovative technologies.
A chemical probe is a small molecule that can be used to study the function of proteins and other biomolecules in their native biological context. thesgc.orgnih.gov The steroidal scaffold of this compound makes it an intriguing candidate for development into a chemical probe to investigate cellular pathways regulated by steroids and related molecules.
To be an effective chemical probe, this compound would need to exhibit high selectivity for a specific biological target. nih.govrsc.org Future research should focus on identifying the protein targets of this compound and its derivatives. This can be achieved through techniques such as affinity chromatography-mass spectrometry and activity-based protein profiling. nih.gov
Once a specific target is validated, this compound can be modified to create a suite of powerful research tools:
Tagged Probes: Attaching a fluorescent dye or a biotin (B1667282) tag to this compound would allow for the visualization of its target protein within cells and tissues, providing insights into its subcellular localization and dynamics.
Photoaffinity Probes: Incorporating a photoreactive group would enable the covalent cross-linking of this compound to its target upon UV irradiation, facilitating definitive target identification.
Degrader Probes (PROTACs): By linking this compound to a ligand for an E3 ubiquitin ligase, a proteolysis-targeting chimera (PROTAC) could be created. thesgc.org This would induce the targeted degradation of the this compound-binding protein, allowing for the study of protein function through a "chemical knockout" approach. nih.gov
The development of this compound-based chemical probes could unlock new understandings of steroid hormone signaling, cholesterol metabolism, and other fundamental biological processes.
The principles of sustainable or "green" chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Research into this compound can contribute to this field in several ways.
If a biocatalytic or metabolic engineering approach to this compound production is successful, it would represent a significant advancement in sustainable manufacturing. These methods typically use renewable feedstocks, operate under mild conditions (water as a solvent, ambient temperature and pressure), and can reduce the reliance on hazardous reagents and solvents common in traditional chemical synthesis.
Furthermore, the inherent biodegradability of many natural products suggests that this compound and its derivatives could be designed to have a minimal environmental footprint. Studies on the environmental fate of this compound, including its persistence, bioaccumulation, and toxicity, will be crucial.
There is also potential for this compound-related structures to be used in environmental remediation. For instance, modified forms of the alkaloid could be explored as sequestering agents for specific pollutants or as catalysts for the degradation of environmental contaminants. The development of such applications would align with the broader goals of creating a circular economy where chemical products are designed for both performance and environmental compatibility.
Materials science is an interdisciplinary field that studies the relationships between the structure, properties, processing, and performance of materials. cmu.eduox.ac.uk The unique three-dimensional structure of this compound offers intriguing possibilities for the creation of novel bio-inspired materials.
The rigid steroidal core of this compound could serve as a scaffold for the design of new polymers and nanomaterials with tailored properties. For example:
Self-Assembling Systems: By appending specific functional groups to the this compound skeleton, it may be possible to induce self-assembly into ordered structures such as nanotubes, vesicles, or gels. These materials could find applications in drug delivery, tissue engineering, and nanoelectronics.
Functional Coatings: Polymers incorporating this compound could be developed as functional coatings with specific properties, such as antimicrobial or antifouling surfaces, leveraging the known biological activities of related alkaloids. plantaedb.com
Chiral Materials: The inherent chirality of this compound could be used to create chiral polymers and surfaces for applications in enantioselective separations and asymmetric catalysis.
The table below summarizes potential bio-inspired technologies arising from the integration of this compound research with materials science.
| Technology Area | Potential Application | Research Focus |
| Drug Delivery | Encapsulation and targeted release of therapeutic agents. | Design of this compound-based polymers that self-assemble into nanoparticles or hydrogels. |
| Biomedical Implants | Coatings for medical devices to prevent infection and improve biocompatibility. | Synthesis and characterization of this compound-containing polymers with antimicrobial properties. |
| Separation Science | Chiral stationary phases for high-performance liquid chromatography (HPLC). | Immobilization of this compound derivatives onto silica (B1680970) or polymer supports. |
| Advanced Sensors | Molecular recognition elements for the detection of specific analytes. | Integration of this compound-based materials into sensor platforms. |
The synergy between natural product chemistry and materials science, as exemplified by the potential of this compound, opens up exciting avenues for the development of next-generation technologies that are both high-performing and biologically inspired. peerj.comaimspress.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
